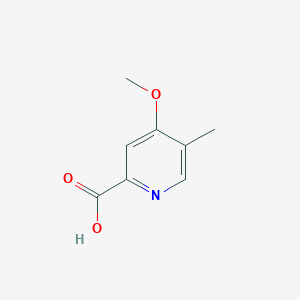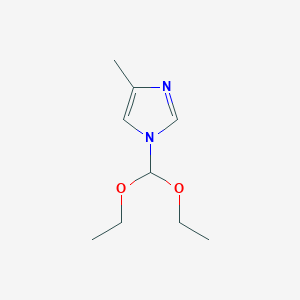![molecular formula C15H19BO2S B3179926 (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester CAS No. 1072811-91-6](/img/structure/B3179926.png)
(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves borylation and hydroboration reactions. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation and hydroboration reactions . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” include a refractive index of 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and density of 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives involves multi-step substitution reactions, confirmed through FTIR, NMR spectroscopy, and mass spectrometry. Single crystal X-ray diffraction provides detailed crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further validate these structures, offering insights into their molecular electrostatic potential and frontier molecular orbitals. These studies illuminate the physicochemical properties of such compounds, paving the way for their application in various fields (Huang et al., 2021).
Application in Material Science
These derivatives are instrumental in the development of new materials. For example, pinacolylboronate-substituted stilbenes have been synthesized, demonstrating a methodology to yield boron-containing resveratrol analogues. This process is notable for its simplicity, high yield, and potential applications in synthesizing conjugated polyene materials for LCD technology and exploring therapeutic avenues for neurodegenerative diseases (Das et al., 2015).
Boron-Containing Compounds as Potential Therapeutics
Boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives have been synthesized, exhibiting potential as HGF-mimetic agents. These compounds highlight the utility of boronate esters in medicinal chemistry, underlining their role in targeting specific biological pathways (Das et al., 2011).
Hydroboration and Catalysis
The compound's utility extends to catalysis, particularly in hydroboration reactions. It demonstrates efficiency in generating organoboronate esters from alkenes, showcasing the versatility and potential of boron-containing compounds in synthetic chemistry and material science applications (Fritschi et al., 2008).
Mecanismo De Acción
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Boronic acid esters are known to interact with their targets through the boron atom, which can form stable covalent bonds with other atoms, facilitating various chemical reactions .
Biochemical Pathways
Boronic acid esters are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Pharmacokinetics
As a boronic acid ester, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Boronic acid esters are often used in the synthesis of biologically active compounds, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acid esters, as they can undergo hydrolysis under acidic or basic conditions . Additionally, temperature and solvent can also impact the reactivity and stability of this compound .
Análisis Bioquímico
Biochemical Properties
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling . This compound acts as a boronic acid derivative, which can form covalent bonds with hydroxyl groups on enzymes and proteins, thereby influencing their activity and stability.
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific kinases and phosphatases, thereby altering the phosphorylation status of key signaling molecules . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can enhance cellular function and promote healthy metabolic activity . At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and metabolite levels . This compound can also affect the activity of cofactors, thereby modulating the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its function, allowing it to interact with specific biomolecules and exert its effects in a targeted manner.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBFOOMPZZQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)
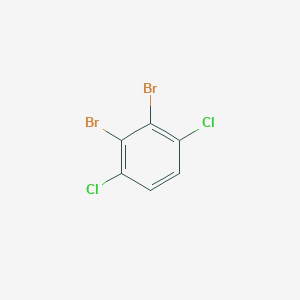
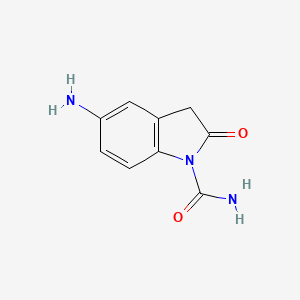
![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)
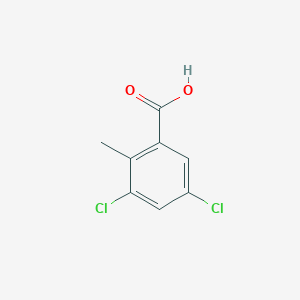

![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3179890.png)
![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)
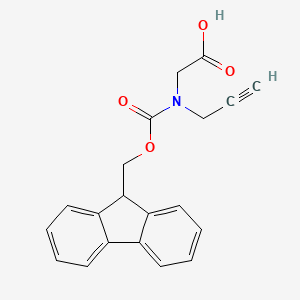
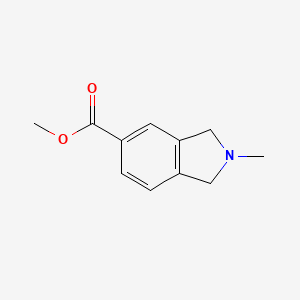
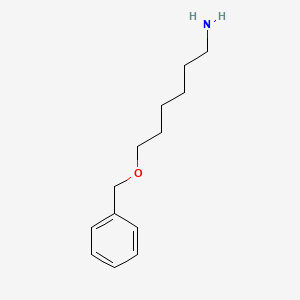
![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)
